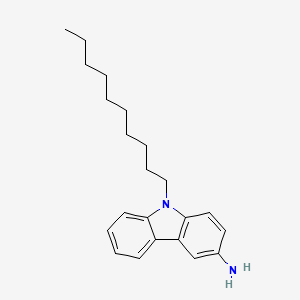acetate CAS No. 118429-10-0](/img/structure/B14302318.png)
Methyl [2-(4-bromophenyl)hydrazinylidene](chloro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromophenyl)hydrazinylideneacetate is an organic compound that features a hydrazinylidene group attached to a bromophenyl ring and a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)hydrazinylideneacetate typically involves the reaction of 4-bromophenylhydrazine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)hydrazinylideneacetate can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene group can be oxidized to form corresponding azo compounds.
Reduction: The bromophenyl ring can be reduced to form the corresponding phenyl derivative.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Phenyl derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromophenyl)hydrazinylideneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-bromophenyl)hydrazinylideneacetate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The bromophenyl ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- 4-Bromoaniline
Uniqueness
Methyl 2-(4-bromophenyl)hydrazinylideneacetate is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
118429-10-0 |
|---|---|
Molecular Formula |
C9H8BrClN2O2 |
Molecular Weight |
291.53 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C9H8BrClN2O2/c1-15-9(14)8(11)13-12-7-4-2-6(10)3-5-7/h2-5,12H,1H3 |
InChI Key |
SOKMINLPGKEBMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


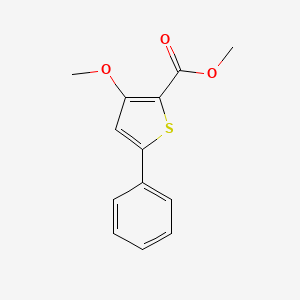
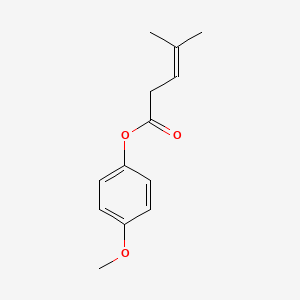
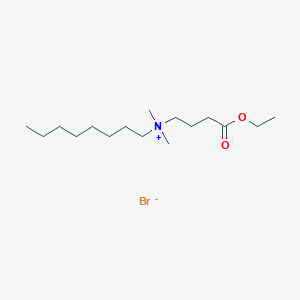

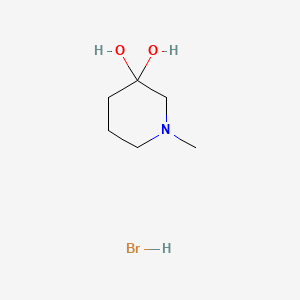
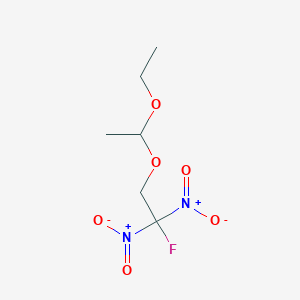
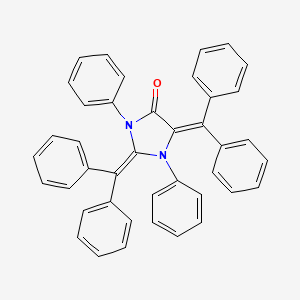

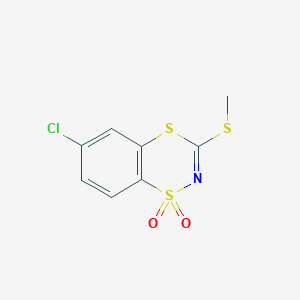
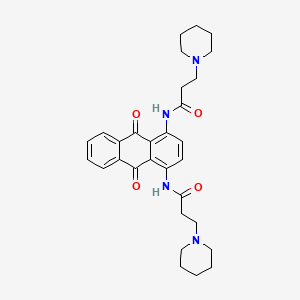
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
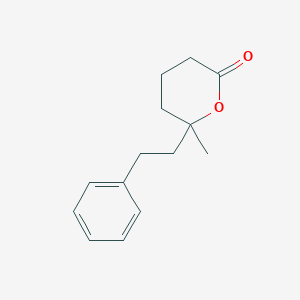
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
